molecular formula C8H16ClN B2417676 (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride CAS No. 2187426-77-1

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride

Cat. No.: B2417676
CAS No.: 2187426-77-1
M. Wt: 161.67
InChI Key: GGGSLCAWFADOGF-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered cyclopentane ring and a three-membered cyclopropyl ring. The amine group (-NH2) would be attached to one carbon of the cyclopentane ring, and the cyclopropyl group would be attached to an adjacent carbon .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. For example, it would likely be a solid at room temperature, and its solubility in water would be enhanced by the presence of the hydrochloride .

Scientific Research Applications

Biocatalysis in Synthesis of Ticagrelor

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is a crucial building block in the synthesis of the anti-thrombotic agent ticagrelor. Biocatalytic methods utilizing ketoreductase, amidase, or lipase have been explored for synthesizing this compound with high enantiomeric excess (Hugentobler et al., 2016). Another study focused on lipase-catalyzed hydrolytic resolution for its preparation, highlighting its potential in creating various optically pure cyclopropane-containing compounds (Wang et al., 2019).

Methodologies in Organic Synthesis

The compound is also valuable in organic synthesis. For example, it's involved in the dimethylzinc-mediated addition of alkenylzirconocenes to aldimines, providing a route to allylic amine and C-cyclopropylalkylamine syntheses (Wipf et al., 2003). In the synthesis of conformationally restricted analogues of histamine, its derivatives, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, were developed (Kazuta et al., 2002).

Development of Antiviral Agents

The amine moiety of this compound is used in the development of anti-influenza virus agents. A study synthesized novel tricyclic compounds featuring this amine, demonstrating potent anti-influenza A virus activity (Oka et al., 2001).

Enantioselective Syntheses and Catalysis

This compound is used in enantioselective syntheses and as a catalyst. It has been synthesized as hydrochlorides in the preparation of new 1,1-dimethylpropargylamine surrogates (Kozhushkov et al., 2010). It also features in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles (Lifchits & Charette, 2008).

Mechanism of Action

Target of Action

The primary target of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is the GPR88 receptor . The GPR88 receptor is a G protein-coupled receptor that plays a crucial role in various neurological functions.

Mode of Action

This compound acts as a potent agonist of the GPR88 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR88 receptor and activates it, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the GPR88 receptor, this compound inhibits the production of cyclic adenosine monophosphate (cAMP) through a Gαi-coupled pathway . cAMP is a critical secondary messenger involved in many biological responses. By inhibiting cAMP production, the compound can modulate these responses.

Properties

IUPAC Name

(1R,2R)-2-cyclopropylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSLCAWFADOGF-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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